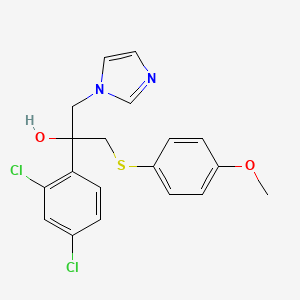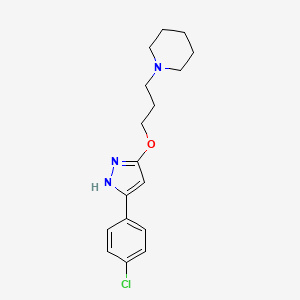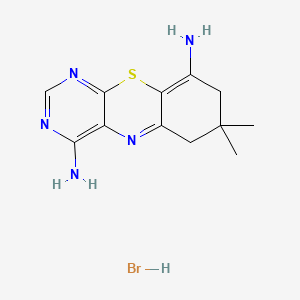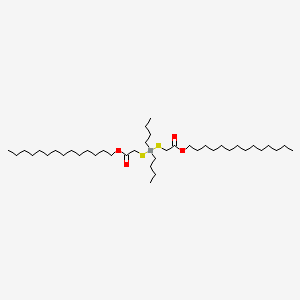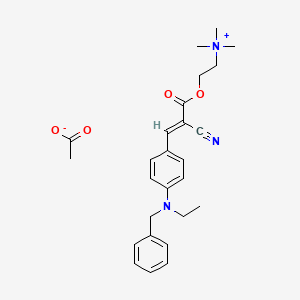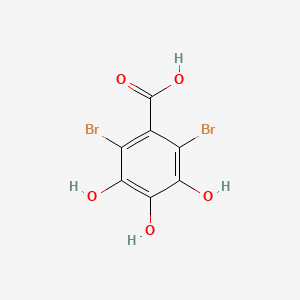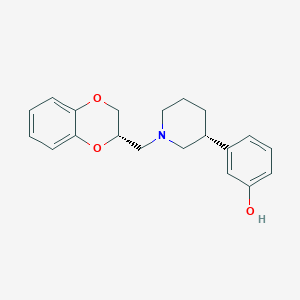
(1S,12bS)-1-(Methoxymethyl)-1-methyl-2,3,4,6,7,12b-hexahydrobenzofuro(2,3-a)quinolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for ORM-12741 involve the use of specific reagents and catalysts to achieve the desired molecular structure. The preparation methods typically include steps such as cyclization, reduction, and protection-deprotection sequences. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ORM-12741 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Scientific Research Applications
Chemistry: It is used as a research tool to study the properties and functions of alpha-2C adrenoceptors.
Biology: It is used to investigate the role of alpha-2C adrenoceptors in cellular signaling and physiological processes.
Medicine: It has been evaluated in clinical trials for its potential to treat conditions such as depression and Alzheimer’s disease.
Industry: It may have applications in the development of new therapeutic agents targeting alpha-2C adrenoceptors
Mechanism of Action
ORM-12741 exerts its effects by selectively binding to and antagonizing alpha-2C adrenoceptors. This interaction inhibits the receptor’s activity, leading to changes in cellular signaling pathways. The molecular targets and pathways involved include the inhibition of norepinephrine release and modulation of neurotransmitter systems, which are implicated in mood regulation and cognitive function .
Comparison with Similar Compounds
ORM-12741 can be compared with other alpha-2C adrenoceptor antagonists, such as:
ORM-10921: Another selective antagonist of alpha-2C adrenoceptors with similar therapeutic potential.
Yohimbine: A non-selective alpha-2 adrenoceptor antagonist used for its stimulant and aphrodisiac effects.
Idazoxan: A selective alpha-2 adrenoceptor antagonist used in research to study adrenergic receptors. The uniqueness of ORM-12741 lies in its high selectivity for alpha-2C adrenoceptors, which may result in fewer side effects and improved therapeutic efficacy compared to less selective compounds
Properties
CAS No. |
1106938-11-7 |
|---|---|
Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[(3R)-1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperidin-3-yl]phenol |
InChI |
InChI=1S/C20H23NO3/c22-17-7-3-5-15(11-17)16-6-4-10-21(12-16)13-18-14-23-19-8-1-2-9-20(19)24-18/h1-3,5,7-9,11,16,18,22H,4,6,10,12-14H2/t16-,18-/m0/s1 |
InChI Key |
FOESNAGBEJURCI-WMZOPIPTSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C[C@H]2COC3=CC=CC=C3O2)C4=CC(=CC=C4)O |
Canonical SMILES |
C1CC(CN(C1)CC2COC3=CC=CC=C3O2)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


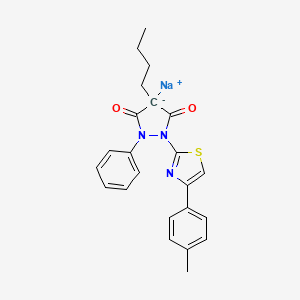
![[(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B15192267.png)
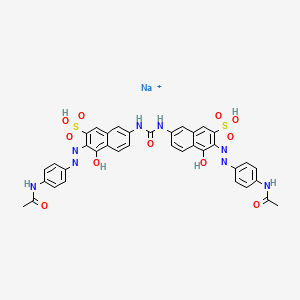
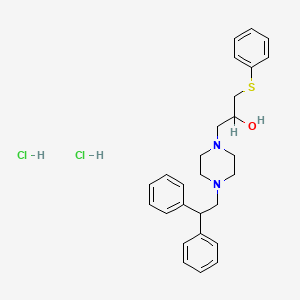
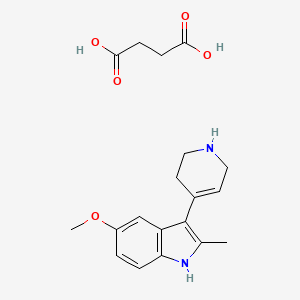
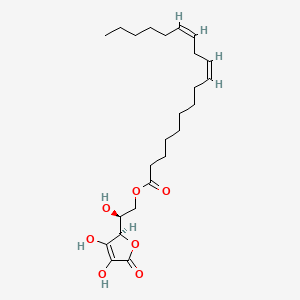
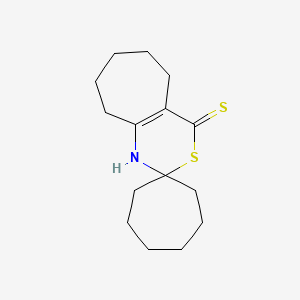
![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
